5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole
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Overview
Description
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, a sulfonylmethyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation and phenylation: These steps can be achieved using methylating agents (e.g., methyl iodide) and phenylating agents (e.g., phenylboronic acid) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as cell division or signal transduction pathways.
Inducing oxidative stress: Leading to cell damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-3-phenyl-1H-pyrazole: Lacks the sulfonylmethyl group.
1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole: Lacks the chloro group.
5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1H-pyrazole: Lacks the phenyl group.
Uniqueness
The presence of the chloro, methyl, sulfonylmethyl, and phenyl groups in 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole imparts unique chemical and biological properties. These functional groups contribute to its reactivity, stability, and potential bioactivity, making it a valuable compound for various applications.
Biological Activity
5-Chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization (e.g., chlorination and methylation) . The compound features several functional groups that contribute to its reactivity and biological activity:
- Chloro group : Enhances electrophilicity and potential interactions with biological targets.
- Methyl group : Influences lipophilicity and bioavailability.
- Sulfonylmethyl group : May enhance solubility and stability.
- Phenyl group : Provides structural diversity and potential for π-π interactions.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against various pathogens . The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism involving modulation of cellular signaling pathways related to inflammation . The compound's structure allows it to interact with key enzymes involved in inflammatory responses.
Anticancer Potential
The anticancer activity of pyrazoles has gained attention in recent years. Specific studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression . Its ability to target multiple signaling pathways involved in tumorigenesis makes it a promising candidate for further development as an anticancer agent.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and affecting downstream signaling pathways.
- Cellular Interference : It can disrupt normal cellular processes, such as division and apoptosis, particularly in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis, particularly in malignant cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that modifications to the functional groups significantly impact their pharmacological profiles:
Compound | Key Functional Groups | Biological Activity |
---|---|---|
5-Chloro derivative | Chloro, Methyl | Anticancer, Anti-inflammatory |
Sulfonamide derivative | Sulfonamide | Antimicrobial |
Phenyl derivative | Phenyl | Enhanced cytotoxicity |
Case Studies
Several case studies illustrate the potential applications of this compound:
- Breast Cancer Study : In vitro assays demonstrated that this pyrazole derivative enhanced the efficacy of doxorubicin in MCF-7 breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
- Antifungal Evaluation : Tests against common fungal pathogens revealed that certain derivatives exhibited IC50 values comparable to established antifungal agents, indicating significant therapeutic potential .
Properties
IUPAC Name |
5-chloro-1-methyl-4-[(4-methylphenyl)sulfonylmethyl]-3-phenylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-13-8-10-15(11-9-13)24(22,23)12-16-17(20-21(2)18(16)19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOLBJXVNKQGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.